6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl

Acetyl-CoA carboxylase inhibition Kinase inhibitor synthesis Fragment-based drug discovery

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl (CAS 1051383-06-2) is a spirocyclic chroman-4-one derivative in which a 6-nitro-substituted chromanone ring is spiro-fused to a piperidine ring, supplied as the hydrochloride salt. The scaffold belongs to the spiro[chromane-2,4'-piperidine]-4(3H)-one family, a privileged structure in medicinal chemistry that has yielded nanomolar acetyl-CoA carboxylase (ACC) inhibitors , potent histone deacetylase (HDAC) inhibitors , and anticancer leads.

Molecular Formula C13H15ClN2O4
Molecular Weight 298.72 g/mol
Cat. No. B7957138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl
Molecular FormulaC13H15ClN2O4
Molecular Weight298.72 g/mol
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl
InChIInChI=1S/C13H14N2O4.ClH/c16-11-8-13(3-5-14-6-4-13)19-12-2-1-9(15(17)18)7-10(11)12;/h1-2,7,14H,3-6,8H2;1H
InChIKeyJQPHRVYLIULUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl – Compound Class, Core Identity, and Procurement Baseline for Research Selection


6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl (CAS 1051383-06-2) is a spirocyclic chroman-4-one derivative in which a 6-nitro-substituted chromanone ring is spiro-fused to a piperidine ring, supplied as the hydrochloride salt. The scaffold belongs to the spiro[chromane-2,4'-piperidine]-4(3H)-one family, a privileged structure in medicinal chemistry that has yielded nanomolar acetyl-CoA carboxylase (ACC) inhibitors [1], potent histone deacetylase (HDAC) inhibitors [2], and anticancer leads [3]. The 6-nitro substituent is a distinguishing feature that directly enables synthetic elaboration at the chromanone 6-position—a handle absent in the parent spiro[chroman-2,4'-piperidin]-4-one HCl (CAS 159635-39-9).

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl – Why In-Class Analogs Cannot Be Interchanged for Research or Scale-Up


Within the spiro[chromane-2,4'-piperidine]-4-one class, substitution patterns on the chromanone ring directly dictate downstream synthetic routes and biological target engagement. The 6-nitro group is not a passive spectator; it serves as a latent amino handle for reductive amination or amide coupling, enabling C-6 diversification that is structurally precluded in the des-nitro analog [1]. The hydrochloride salt form provides the free piperidine NH ready for acylation without a deprotection step, unlike the corresponding N-Boc-protected intermediate (CAS 1051383-05-1), which requires acidolytic Boc removal . Physicochemical properties such as LogP and topological polar surface area (TPSA) shift measurably upon nitro introduction, altering solubility and permeability profiles critical for assay reproducibility. Substituting any of these three forms—des-nitro, N-Boc-protected, or free base—introduces either a missing functional handle, an extra synthetic step, or inconsistent salt stoichiometry, making interchange scientifically unsound.

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl – Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Functional-Handle Advantage: 6-Nitro as a Latent Amino Group vs. Des-Nitro Analog

The 6-nitro substituent on 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl provides a synthetically essential reduction handle that is absent in the des-nitro analog Spiro[chroman-2,4'-piperidin]-4-one HCl (CAS 159635-39-9). The nitro group can be selectively reduced (H₂/Pd-C or SnCl₂) to the corresponding 6-amino derivative, which then serves as a nucleophilic anchor for amide, sulfonamide, or urea coupling. This C-6 diversification has been exploited in multiple ACC inhibitor patents [1], where the 6-position substituent directly modulates ACC1/ACC2 isoform selectivity. In contrast, the des-nitro analog lacks any functional group at the 6-position, rendering C-6 diversification impossible without electrophilic aromatic substitution—a non-regioselective process on the chromanone ring. The molecular-weight difference (298.72 vs. 253.72 g/mol for the HCl salts) reflects the added nitro mass (+45 Da), which also contributes an additional hydrogen-bond acceptor (total HBA = 5 vs. 2 for the des-nitro analog).

Acetyl-CoA carboxylase inhibition Kinase inhibitor synthesis Fragment-based drug discovery

Synthetic Step-Efficiency: Free Piperidine HCl Salt vs. N-Boc-Protected Precursor

The target compound is supplied as the hydrochloride salt of the free piperidine, whereas the closely related intermediate tert-butyl 6-nitro-4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate (CAS 1051383-05-1) carries an N-Boc protecting group. For amide coupling at the piperidine nitrogen—the most common diversification step in spirochromanone-based inhibitor libraries—the Boc-protected intermediate requires a deprotection step (typically TFA/CH₂Cl₂ or HCl/dioxane) prior to acylation, adding 1 synthetic step and reducing overall yield [1]. Direct use of the HCl salt eliminates this deprotection, reducing the synthetic sequence by one step and improving atom economy. The molecular-weight difference (298.72 vs. 362.38 g/mol) reflects the Boc group mass contribution (+101 Da), which also affects shipping weight and stoichiometric calculations for bulk ordering.

Parallel synthesis Library production Medicinal chemistry lead optimization

Lipophilicity Differential: Lower LogP vs. Des-Nitro Analog Influencing Assay Solubility

The 6-nitro group introduces a strong electron-withdrawing effect that measurably reduces lipophilicity relative to the des-nitro analog. Vendor-reported LogP for 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl is 2.104 , whereas the des-nitro analog Spiro[chroman-2,4'-piperidin]-4-one HCl has a reported LogP of 2.90 . This ΔLogP of approximately −0.8 log units translates to a roughly 6-fold difference in octanol-water partition coefficient, predicting higher aqueous solubility for the nitro derivative. In biochemical assay contexts where DMSO stock solutions are diluted into aqueous buffer, lower LogP reduces the risk of compound precipitation, improving dose-response data quality for ACC or HDAC enzyme assays [1].

ADME profiling Solubility optimization Biochemical assay design

Purity and Quality-Control Benchmarking for Reproducible ACC/HDAC Inhibitor Synthesis

Commercially available batches of 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl are certified at 98% purity (Leyan; HPLC) and 95% minimum purity (AKSci) , with long-term storage recommended in a cool, dry environment. In contrast, the non-nitro analog Spiro[chroman-2,4'-piperidin]-4-one HCl (CAS 159635-39-9) is listed at 98% purity but carries GHS07 hazard warnings (H302, H315, H319, H335) requiring additional handling precautions . The nitro derivative's DOT/IATA classification as non-hazardous simplifies shipping logistics and reduces associated costs. These quality and safety differentials directly affect procurement lead times, storage infrastructure requirements, and experimental reproducibility across multi-batch synthesis campaigns.

Quality assurance Reproducibility Medicinal chemistry supply chain

6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl – High-Value Application Scenarios Grounded in Quantitative Evidence


Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization Requiring C-6 Diversification

In ACC inhibitor programs where spirochromanone scaffolds have demonstrated nanomolar ACC1/ACC2 inhibition, the 6-nitro group of the target compound enables late-stage C-6 functionalization via reduction and coupling. This is the precise diversification point used in patent WO2008088688 to modulate isoform selectivity and in vivo efficacy [4]. The des-nitro analog cannot support this SAR exploration. The ready-to-couple HCl salt further accelerates library synthesis by obviating a Boc deprotection step, directly supporting the parallel synthesis workflows typical in ACC lead optimization .

HDAC Inhibitor Scaffold Expansion Using Spirochromanone Hydroxamic Acid Derivatives

Spiro[chromane-2,4'-piperidine]hydroxamic acids have been validated as potent HDAC inhibitors with in vivo tumor growth inhibition in HCT-116 xenograft models [4]. The 6-nitro HCl salt serves as a versatile advanced intermediate for introducing diverse zinc-binding groups or surface-recognition elements at the piperidine nitrogen, while the 6-nitro handle allows parallel chromanone-ring modifications. The lower LogP of the nitro intermediate (2.10 vs. 2.90 for the des-nitro analog) predicts improved solubility in the aqueous assay conditions typically used for HDAC isoform profiling .

Anticancer Spirochromanone Library Synthesis Targeting MCF-7 and B16F10 Cell Lines

The spiro[chroman-2,4'-piperidin]-4-one scaffold has produced analogs with MCF-7 and B16F10 cytotoxicity IC₅₀ values ranging from 2.9 to 35.0 µM, with lead compounds inducing G2/M arrest and apoptosis [4]. The target compound's 6-nitro group provides a reduction handle for generating 6-amino intermediates that can be elaborated into thiophene-linked analogs similar to the potent Cst-22, Cst-24, and Cst-31 series. Its non-hazardous shipping classification and ≥95% certified purity ensure reliable supply for multi-institutional collaborative screening networks .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The spirocyclic chroman-piperidine core is an underrepresented three-dimensional fragment in commercial libraries, offering a higher fraction of sp³-hybridized carbons (Fsp³) than flat aromatic scaffolds. The target compound's free piperidine NH permits on-DNA acylation for DEL construction without a pre-deconvolution deprotection step, unlike the Boc-protected analog [4]. The 6-nitro group simultaneously provides a second diversification vector (via reduction to amine) orthogonal to the piperidine nitrogen, enabling dual-display DEL architectures that sample chemical space more efficiently .

Quote Request

Request a Quote for 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.